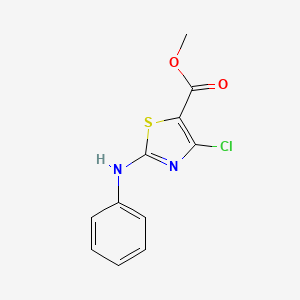

Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate

Description

Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate is a thiazole-based compound characterized by a chloro substituent at position 4, a phenylamino group at position 2, and a methyl ester at position 5 of the thiazole ring. The compound has been explored in medicinal chemistry for its structural similarity to kinase inhibitors and antiviral agents .

Properties

IUPAC Name |

methyl 2-anilino-4-chloro-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2S/c1-16-10(15)8-9(12)14-11(17-8)13-7-5-3-2-4-6-7/h2-6H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWHMOCQTHQNKKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=C(S1)NC2=CC=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate typically involves the reaction of 4-chloro-2-aminothiazole with phenyl isocyanate, followed by esterification with methanol. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro position, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed:

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

Synthesis of Methyl 4-Chloro-2-(Phenylamino)Thiazole-5-Carboxylate

The synthesis of this compound typically involves a multi-step process that includes the formation of thiazole rings through cyclization reactions. A notable method for synthesizing thiazole derivatives involves the reaction of thiourea with α-halo esters, which can yield various substituted thiazoles, including this compound.

Key Steps in Synthesis:

- Starting Materials: Thiourea derivatives and α-halo esters.

- Reaction Conditions: The reactions are often conducted under reflux conditions in organic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).

- Purification: The products are typically purified through recrystallization or chromatography to obtain high-purity compounds suitable for biological testing.

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for further investigation in medicinal chemistry.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of thiazole have shown promising results against various cancer cell lines. The structure-activity relationship (SAR) indicates that modifications at the 2-position of the thiazole ring can enhance anticancer efficacy.

| Compound | Cell Line Tested | IC50 Value (µM) |

|---|---|---|

| This compound | A549 (Lung Adenocarcinoma) | 23.30 ± 0.35 |

| Other Thiazole Derivative | NIH/3T3 (Mouse Embryoblast) | >1000 |

Antimicrobial Properties

Thiazole derivatives have also been explored for their antimicrobial properties. The presence of chlorine and phenylamino groups has been associated with enhanced activity against various bacterial strains.

Antiviral Research

The compound has been investigated for its potential antiviral properties, particularly against HIV. Preliminary studies suggest that certain thiazole derivatives can inhibit viral replication, making them candidates for further development as antiviral agents.

Anti-inflammatory Effects

Research into the anti-inflammatory effects of thiazole compounds has shown that some derivatives can modulate inflammatory pathways, potentially leading to new treatments for inflammatory diseases.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of this compound and its derivatives:

- Evren et al. (2019) reported on the synthesis of novel thiazole compounds and their anticancer activity against human lung adenocarcinoma cells, demonstrating significant selectivity and apoptosis induction.

- A study published in Pharmaceutical Chemistry highlighted the synthesis of various thiazoles with potential antibacterial properties, showing that modifications at specific positions on the thiazole ring could enhance activity against resistant strains.

- Another investigation focused on the antiviral potential of thiazole derivatives, revealing promising results in inhibiting HIV replication in vitro.

Mechanism of Action

The mechanism of action of methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain. These interactions can lead to the disruption of biochemical pathways, ultimately resulting in the desired therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Thiazole derivatives share a common heterocyclic core but exhibit diverse biological and physicochemical profiles depending on substituents. Below is a systematic comparison of Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate with key analogs:

Table 1: Structural and Functional Comparison of Thiazole Derivatives

Key Observations:

Substituent Impact on Bioactivity: The chloro and phenylamino groups in the target compound may enhance binding to kinase active sites, as seen in CDK2/cyclin A inhibitor analogs . Trifluoromethyl substitution (e.g., 3-CF₃ in ) increases lipophilicity and metabolic stability, though biological data are lacking.

Physicochemical Properties: Ester vs. Carboxylic Acid: Methyl/ethyl esters (e.g., ) exhibit lower polarity than carboxylic acids (e.g., ), affecting membrane permeability. Melting Points: Derivatives with polar groups (e.g., 4f in : 206–208°C) have higher melting points compared to nonpolar analogs.

Synthetic Accessibility: The target compound’s synthesis likely parallels methods for ethyl 2-(phenylamino)thiazole-5-carboxylates, involving bromoacetoacetate coupling or chemoselective displacement reactions . Catalyst-free aqueous ethanol methods (e.g., ) offer greener alternatives for analogs.

Biological Activity: Antiviral Potential: Thiazoles with halogen substituents (e.g., 4-Cl in ) show promise against viral targets. Kinase Inhibition: Structural analogs in (PDB: 5L2I, 5L3G) demonstrate binding to CDK2/CDK9, suggesting similar mechanisms for the target compound.

Biological Activity

Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate is a thiazole derivative that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. This compound's structure, characterized by a thiazole ring and a phenylamino group, contributes significantly to its pharmacological profile.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C₁₃H₉ClN₂O₂S

- Molecular Weight : 292.73 g/mol

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study reported that various thiazole derivatives, including this compound, demonstrated potent activity against several bacterial strains. The minimum inhibitory concentration (MIC) values for this compound against common pathogens such as E. coli and Staphylococcus aureus were found to be in the range of 0.17 to 0.23 mg/mL, indicating strong antibacterial effects .

| Pathogen | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| E. coli | 0.17 | 0.23 |

| Staphylococcus aureus | 0.23 | 0.47 |

| Bacillus cereus | 0.23 | 0.47 |

Anticancer Activity

The anticancer potential of this compound has also been explored extensively. In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including HepG2 (hepatocellular carcinoma). The structure-activity relationship (SAR) analysis revealed that the presence of the para-chloro substituent on the phenyl ring enhances its cytotoxic activity .

In one study, the compound demonstrated an IC₅₀ value of less than 20 mg/kg in animal models, which is significantly lower than standard anticancer drugs like ethosuximide .

| Cell Line | IC₅₀ (µg/mL) |

|---|---|

| HepG2 | <20 |

| A549 (lung adenocarcinoma) | <25 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within microbial and cancer cells. It is believed to inhibit key enzymes involved in cellular processes, leading to disrupted growth and proliferation in pathogenic organisms and cancer cells alike.

-

Antimicrobial Mechanism :

- Inhibition of cell wall synthesis.

- Disruption of protein synthesis through ribosomal interaction.

-

Anticancer Mechanism :

- Induction of apoptosis in cancer cells.

- Inhibition of angiogenesis by targeting vascular endothelial growth factor (VEGF).

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

- Antimicrobial Efficacy :

- Cytotoxicity in Cancer Models :

Q & A

Q. What are the recommended synthetic routes for Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, including thiazole ring formation and functional group modifications. A plausible route involves:

Condensation : Reacting 4-amino-2-phenylthiazole-5-carboxylic acid derivatives with methyl chloroformate in the presence of a base (e.g., triethylamine) to introduce the ester group .

Chlorination : Introducing the chloro substituent at the 4-position via bromination followed by halogen exchange or direct electrophilic substitution, depending on precursor availability .

Purification : Recrystallization or column chromatography is critical to isolate the product. Reaction conditions (temperature, solvent polarity, and stoichiometry) must be optimized using Design of Experiments (DoE) to maximize yield and purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR can confirm the thiazole ring structure, ester group, and substituent positions. For example, the methyl ester typically appears as a singlet at ~3.8 ppm in H NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns, distinguishing between isomeric byproducts .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection monitors purity and identifies impurities .

Q. What are the key structural features of this compound that influence its reactivity and potential bioactivity?

Methodological Answer:

- Electrophilic Sites : The 4-chloro group and thiazole ring nitrogen atoms are susceptible to nucleophilic substitution, enabling derivatization for structure-activity relationship (SAR) studies .

- Hydrogen Bonding : The phenylamino group and ester carbonyl can participate in hydrogen bonding, influencing crystal packing and interactions with biological targets (e.g., enzymes) .

- Lipophilicity : The methyl ester enhances membrane permeability, a critical factor in antimicrobial or anticancer activity .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software aid in resolving the crystal structure of this compound, and what challenges might arise?

Methodological Answer:

- Structure Solution : SHELXL refines atomic coordinates using intensity data from single-crystal X-ray diffraction. The thiazole ring’s planar geometry and chloro-phenyl substituents generate distinct electron density maps .

- Challenges :

- Validation : The R-factor and residual electron density maps assess refinement quality, with acceptable R1 values < 0.05 for high-resolution data .

Q. How can researchers address discrepancies in biological activity data across studies involving thiazole derivatives?

Methodological Answer:

- Data Normalization : Standardize assays (e.g., MIC for antimicrobial studies) using reference compounds like ciprofloxacin to control for inter-lab variability .

- SAR Analysis : Use multivariate regression to correlate substituent electronic effects (Hammett σ values) or steric parameters (Taft constants) with bioactivity .

- Contradiction Resolution : Replicate experiments under identical conditions and validate target engagement via molecular docking or isothermal titration calorimetry (ITC) .

Q. What strategies are effective in analyzing hydrogen bonding networks in the crystal lattice of this compound?

Methodological Answer:

- Graph Set Analysis : Classify hydrogen bonds (e.g., D–H···A motifs) using Etter’s notation to identify patterns like chains (C(4)) or rings (R(8)) .

- Computational Tools : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G**) predict bond strengths and geometries, complementing experimental data .

- Thermal Analysis : Differential Scanning Calorimetry (DSC) detects phase transitions linked to hydrogen bond disruption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.